molecular formula C17H23N5O B2646209 2-cyclohexyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide CAS No. 921054-06-0

2-cyclohexyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide

Cat. No.: B2646209
CAS No.: 921054-06-0
M. Wt: 313.405
InChI Key: KVUJLYYSOUYWNI-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide is a complex organic compound that features a cyclohexyl group, a tetrazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be synthesized from p-tolyl hydrazine and sodium azide under acidic conditions. The cyclohexyl group is then introduced through a nucleophilic substitution reaction. Finally, the acetamide moiety is added via an amidation reaction using acetic anhydride and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in the presence of a suitable solvent like dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted tetrazoles.

Scientific Research Applications

2-cyclohexyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors in a similar manner. This binding can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclohexyl-N-(4-methylphenyl)aniline
  • 2-(N-cyclohexylmethylsulfonamido)-N-(2-methoxy-5-methylphenyl)acetamide

Uniqueness

2-cyclohexyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The combination of the cyclohexyl group and the tetrazole ring makes this compound particularly interesting for medicinal chemistry applications .

Properties

IUPAC Name

2-cyclohexyl-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c1-13-7-9-15(10-8-13)22-16(19-20-21-22)12-18-17(23)11-14-5-3-2-4-6-14/h7-10,14H,2-6,11-12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUJLYYSOUYWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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